3-Bromo-5-(ethylcarbonyl)-2-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Reactivity
3-Bromo-5-(ethylcarbonyl)-2-methylthiophene is a key intermediate in organic synthesis, demonstrating versatility in regio- and chemoselective bromination techniques. Shirinian et al. (2012) have explored the bromination of cyclopentenones, suggesting analogs of this compound could be synthesized using similar methods, potentially leading to significant advancements in the preparation of useful substances and synthons in organic chemistry Shirinian et al., 2012.
Material Science Applications
In material science, derivatives of 3,4-ethylenedioxythiophene have been extensively studied for their photovoltaic and electronic properties. Zhang et al. (2015) have demonstrated that modified ethylenedioxythiophene derivatives can significantly enhance the detectivity of polymer photodetectors, implying that this compound could similarly be leveraged to improve electronic device performance Zhang et al., 2015.
Organic Electronics
This compound serves as a building block for electro- and photoactive organic materials. Vamvounis and Gendron (2013) highlighted its utility in direct arylation reactions to form biheteroaryls, which are crucial for developing functional organic electronic materials Vamvounis and Gendron, 2013.
Polymer Chemistry
The compound's role extends into polymer chemistry, where it can contribute to the synthesis of highly water-soluble, well-defined regioregular head-to-tail glycopolythiophenes, as demonstrated by Xue et al. (2007). These polymers have potential applications in biocompatible materials and sensors, showcasing the broad applicability of this compound in creating functional polymers Xue, Luo, & Liu, 2007.
Properties
IUPAC Name |
1-(4-bromo-5-methylthiophen-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-3-7(10)8-4-6(9)5(2)11-8/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIKLCZYSIVMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(S1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.